
1-Hydroxy-1-(4-methoxyphenyl)-2-(thiophen-2-yl)hex-4-yn-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hydroxy-1-(4-methoxyphenyl)-2-(thiophen-2-yl)hex-4-yn-3-one is a complex organic compound that features a combination of aromatic and alkyne functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-1-(4-methoxyphenyl)-2-(thiophen-2-yl)hex-4-yn-3-one typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the alkyne: Starting with a suitable alkyne precursor, such as hex-4-yn-3-one.
Introduction of the thiophene ring: Using a coupling reaction, such as a Sonogashira coupling, to attach the thiophene ring to the alkyne.
Addition of the methoxyphenyl group: This could be achieved through a Friedel-Crafts alkylation or acylation reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-Hydroxy-1-(4-methoxyphenyl)-2-(thiophen-2-yl)hex-4-yn-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The alkyne can be reduced to an alkene or alkane.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Catalysts like Pd/C (Palladium on carbon) or reagents like LiAlH4 (Lithium aluminium hydride).
Substitution: Reagents like halogens (Br2, Cl2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield a ketone, while reduction could yield an alkane.
Wissenschaftliche Forschungsanwendungen
1-Hydroxy-1-(4-methoxyphenyl)-2-(thiophen-2-yl)hex-4-yn-3-one could have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in biochemical assays or as a probe.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Use in the synthesis of materials or as a catalyst.
Wirkmechanismus
The mechanism of action for this compound would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, affecting biochemical pathways. In a chemical context, it could act as a catalyst or reactant in various reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Hydroxy-1-phenyl-2-(thiophen-2-yl)hex-4-yn-3-one: Lacks the methoxy group.
1-Hydroxy-1-(4-methoxyphenyl)-2-phenylhex-4-yn-3-one: Lacks the thiophene ring.
1-Hydroxy-1-(4-methoxyphenyl)-2-(thiophen-2-yl)but-4-yn-3-one: Shorter carbon chain.
Uniqueness
The unique combination of functional groups in 1-Hydroxy-1-(4-methoxyphenyl)-2-(thiophen-2-yl)hex-4-yn-3-one makes it distinct from similar compounds. The presence of both a methoxy-substituted phenyl ring and a thiophene ring could confer unique chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
184969-62-8 |
|---|---|
Molekularformel |
C17H16O3S |
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
1-hydroxy-1-(4-methoxyphenyl)-2-thiophen-2-ylhex-4-yn-3-one |
InChI |
InChI=1S/C17H16O3S/c1-3-5-14(18)16(15-6-4-11-21-15)17(19)12-7-9-13(20-2)10-8-12/h4,6-11,16-17,19H,1-2H3 |
InChI-Schlüssel |
ZRMDTPSKASTGRJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC#CC(=O)C(C1=CC=CS1)C(C2=CC=C(C=C2)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


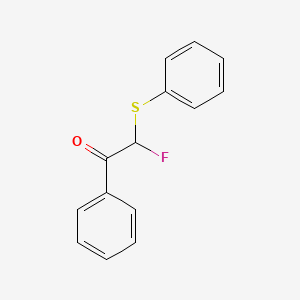

![(Hex-1-en-1-yl)bis[2,4,6-tri(propan-2-yl)phenyl]borane](/img/structure/B14266727.png)
![Ethyl 3-[9-(oxan-2-yl)-9H-purin-6-yl]benzoate](/img/structure/B14266734.png)
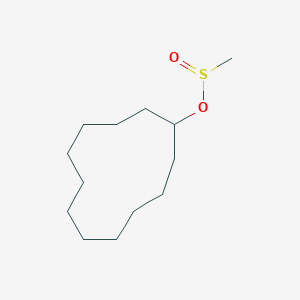
![(2R,3R,4S,5R,6R)-2-[[(2R,15R,16R)-9-chloro-15-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-2,16-dimethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadecan-5-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14266747.png)
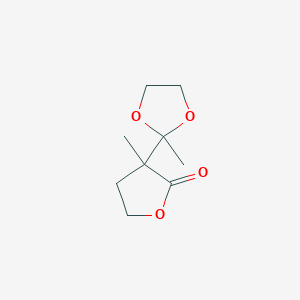
![N-[3-(4-chloroanilino)-1-phenylpropylidene]hydroxylamine](/img/structure/B14266773.png)
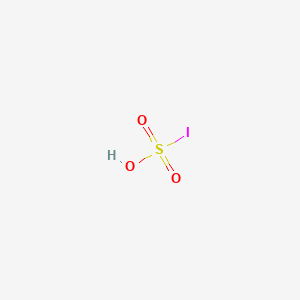
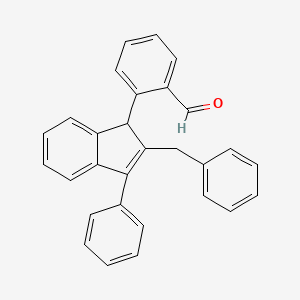
![(5S)-5-{[tert-Butyl(diphenyl)silyl]oxy}hexanal](/img/structure/B14266781.png)
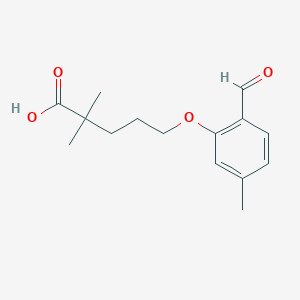
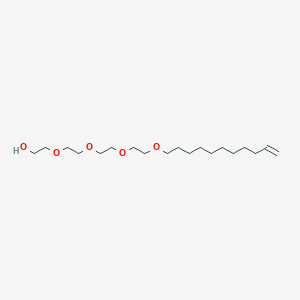
![3-{3-Methoxy-4-[(3-methylbut-2-en-1-yl)oxy]phenyl}prop-2-en-1-ol](/img/structure/B14266798.png)
